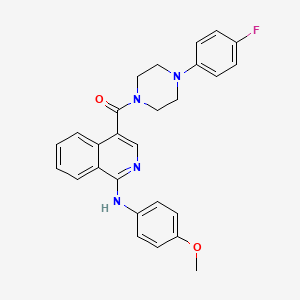

Mcl-1 inhibitor 17

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C27H25FN4O2 |

|---|---|

Molecular Weight |

456.5 g/mol |

IUPAC Name |

[4-(4-fluorophenyl)piperazin-1-yl]-[1-(4-methoxyanilino)isoquinolin-4-yl]methanone |

InChI |

InChI=1S/C27H25FN4O2/c1-34-22-12-8-20(9-13-22)30-26-24-5-3-2-4-23(24)25(18-29-26)27(33)32-16-14-31(15-17-32)21-10-6-19(28)7-11-21/h2-13,18H,14-17H2,1H3,(H,29,30) |

InChI Key |

JEGDKRQQLMZELX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC=C(C3=CC=CC=C32)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Mcl-1 Inhibitor S63845 in Apoptosis

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of the molecular mechanism by which the selective Mcl-1 inhibitor, S63845, induces apoptosis. It covers the inhibitor's direct action on Myeloid Cell Leukemia 1 (Mcl-1), the subsequent activation of the intrinsic apoptotic pathway, and the experimental methodologies used to validate these processes.

Introduction: Mcl-1 as a Pivotal Regulator of Apoptosis

The intrinsic, or mitochondrial, pathway of apoptosis is a critical cellular process for eliminating damaged or unwanted cells. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which consists of both anti-apoptotic (pro-survival) and pro-apoptotic members.[1][2][3] Anti-apoptotic proteins, including Mcl-1, Bcl-2, and Bcl-xL, function by sequestering pro-apoptotic effector proteins, primarily Bak and Bax.[1][4][5] This sequestration prevents Bak/Bax from oligomerizing and forming pores in the outer mitochondrial membrane, a critical event known as mitochondrial outer membrane permeabilization (MOMP).[2][4]

Mcl-1 is frequently overexpressed in a wide range of hematological and solid tumors, contributing to cancer cell survival and resistance to conventional therapies.[6][7] Its role as a key survival factor makes it a compelling target for anti-cancer drug development.[6][8][9] S63845 is a potent and highly selective small-molecule inhibitor of Mcl-1 that has emerged as a critical tool for both research and therapeutic development.[6][7][10]

The Core Mechanism of Action of S63845

S63845 functions as a "BH3 mimetic," meaning it mimics the action of BH3-only proteins, the natural antagonists of anti-apoptotic Bcl-2 family members.[9][10] The mechanism can be dissected into a direct, targeted engagement followed by the liberation of pro-apoptotic factors, which initiates the downstream apoptotic cascade.

Direct and Selective Binding to Mcl-1

The primary action of S63845 is its high-affinity binding to a hydrophobic pocket on the Mcl-1 protein known as the BH3-binding groove.[6][10][11] This groove is the natural binding site for the BH3 domains of pro-apoptotic proteins like Bak, Bax, and BH3-only proteins such as Bim and Noxa.[1][3][4] By occupying this groove, S63845 competitively inhibits the interaction between Mcl-1 and its pro-apoptotic binding partners.[6][10]

Liberation of Pro-Apoptotic Effector Proteins

In Mcl-1-dependent cancer cells, Mcl-1 is actively sequestering Bak and/or Bax, holding them in an inactive state.[1][12] When S63845 binds to Mcl-1, it displaces these pro-apoptotic proteins.[6][12][13] The release of Bak and Bax is the pivotal trigger for apoptosis.

Activation of the Intrinsic Apoptotic Pathway

Once liberated from Mcl-1, Bak and Bax undergo a conformational change, leading to their homo-oligomerization within the outer mitochondrial membrane.[2][4][6] This process results in the formation of macropores (MOMP), which compromises the integrity of the mitochondrial membrane.[2][14]

The key consequences of MOMP are:

-

Cytochrome c Release: Apoptogenic factors, most notably cytochrome c, are released from the mitochondrial intermembrane space into the cytosol.[2][4][15]

-

Apoptosome Formation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor 1 (APAF-1), triggering the assembly of a multi-protein complex called the apoptosome.[2][4]

-

Caspase Activation: The apoptosome recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.[2][16]

-

Execution of Apoptosis: These effector caspases carry out the systematic dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[9][10][17]

This entire process is critically dependent on the presence of Bak and Bax, as demonstrated in studies where the genetic deletion of these proteins renders cells resistant to S63845.[3][6]

Quantitative Data Summary

The efficacy and selectivity of S63845 have been quantified through various biochemical and cellular assays.

Table 1: Binding Affinity of S63845 to Bcl-2 Family Proteins

| Protein Target | Binding Affinity (Kd, nM) | Measurement Method(s) |

| Human Mcl-1 | 0.19 | Fluorescence Polarization, Surface Plasmon Resonance |

| Human Bcl-2 | >10,000 (No discernible binding) | Fluorescence Polarization, Surface Plasmon Resonance |

| Human Bcl-xL | >10,000 (No discernible binding) | Fluorescence Polarization, Surface Plasmon Resonance |

| Data sourced from multiple studies.[8][10][11][17][18][19] |

Table 2: Cellular Activity of S63845 in Mcl-1 Dependent Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| H929 | Multiple Myeloma | ~10 - 100 |

| MOLM-13 | Acute Myeloid Leukemia (AML) | ~25 |

| MV4-11 | Acute Myeloid Leukemia (AML) | ~30 |

| U-2946 | B-cell Lymphoma | ~100 |

| H146 | Small Cell Lung Cancer | ~500 |

| IC50 values can vary based on experimental conditions. Data represents approximate values from cited literature.[6][16][18] |

Visualization of Pathways and Workflows

Diagram 1: S63845 Mechanism of Action in Apoptosis

Caption: S63845 binds Mcl-1, releasing Bak/Bax to trigger mitochondrial apoptosis.

Diagram 2: Experimental Workflow for Co-Immunoprecipitation

Caption: Workflow to show S63845 disrupts Mcl-1/Bak-Bax interaction via Co-IP.

Detailed Experimental Protocols

The mechanism of S63845 has been elucidated through several key experimental techniques.

Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of Protein-Protein Interactions

Objective: To demonstrate that S63845 disrupts the interaction between Mcl-1 and pro-apoptotic proteins Bak and Bax in a cellular context.[6]

Methodology:

-

Cell Culture and Treatment: Culture Mcl-1-dependent cells (e.g., HeLa or H929) to approximately 80% confluency. Treat the cells with a specified concentration of S63845 (e.g., 1-3 µM) or a vehicle control (DMSO) for a short duration (e.g., 4 hours) to minimize downstream apoptotic effects.[17]

-

Cell Lysis: Harvest and wash the cells with cold PBS. Lyse the cells in a non-denaturing Co-IP lysis buffer containing a mild detergent (e.g., Triton X-100 or CHAPS) and protease/phosphatase inhibitors to preserve protein-protein interactions.

-

Immunoprecipitation:

-

Pre-clear the cell lysate by incubating with Protein A/G agarose/magnetic beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an antibody specific for Mcl-1 overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the immune complexes.

-

-

Washing and Elution:

-

Pellet the beads and wash them 3-5 times with Co-IP lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins and a portion of the total cell lysate (input control) by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with primary antibodies specific for Mcl-1 (to confirm successful immunoprecipitation), Bak, and Bax.

-

Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

-

Expected Outcome: In the DMSO-treated control lane, both Bak and Bax will be detected in the Mcl-1 immunoprecipitate. In the S63845-treated lane, the amount of co-precipitated Bak and Bax will be significantly reduced, demonstrating that the inhibitor has disrupted their interaction with Mcl-1.[6][17]

Dynamic BH3 Profiling to Measure Mitochondrial Priming

Objective: To functionally assess how S63845 treatment alters the mitochondrial sensitivity to pro-apoptotic BH3 peptides, indicating a shift in dependency away from Mcl-1.[20][21]

Methodology:

-

Cell Culture and Treatment: Treat cancer cells with S63845 or a vehicle control for a defined period (e.g., 2-4 hours).[20]

-

Cell Permeabilization: Harvest the cells and resuspend them in a mitochondrial assay buffer. Permeabilize the plasma membrane using a digitonin-based buffer, which selectively permeabilizes the plasma membrane while leaving the mitochondrial membranes intact.

-

BH3 Peptide Exposure: Aliquot the permeabilized cells into a multi-well plate. Add a panel of synthetic BH3 peptides that selectively engage different anti-apoptotic proteins (e.g., MS1 peptide for Mcl-1, BAD peptide for Bcl-2/Bcl-xL) at a specific concentration.[20][22]

-

Mitochondrial Outer Membrane Permeabilization (MOMP) Assessment:

-

Following a short incubation with the BH3 peptides (e.g., 30-60 minutes at room temperature), fix the cells.

-

Perform immunofluorescence by staining the cells with an antibody against cytochrome c.

-

Analyze the cells via flow cytometry. The loss of the cytochrome c signal indicates that MOMP has occurred and cytochrome c has been released from the mitochondria.

-

-

Data Analysis: Calculate the percentage of cytochrome c-negative cells for each condition. "Priming" is defined as the extent of apoptosis (cytochrome c loss) induced by the BH3 peptides. "Delta priming" refers to the change in priming observed after drug treatment compared to the baseline (vehicle control).[20]

Expected Outcome: Treatment with S63845 will lead to increased priming (more cytochrome c release) in response to peptides that antagonize other Bcl-2 family members like Bcl-xL or Bcl-2.[21] This indicates that by inhibiting Mcl-1, the cells have become more reliant on the remaining anti-apoptotic proteins for survival, a phenomenon known as synthetic lethality.

Conclusion

The Mcl-1 inhibitor S63845 represents a highly specific and potent tool for inducing apoptosis in Mcl-1-dependent cancers. Its mechanism of action is a clear and direct example of BH3 mimetic activity: it binds to the BH3 groove of Mcl-1, liberates the pro-apoptotic effector proteins Bak and Bax, and thereby triggers the BAX/BAK-dependent mitochondrial apoptotic pathway.[6][7] The quantitative data on its binding affinity and cellular potency underscore its effectiveness. The detailed experimental protocols for techniques like co-immunoprecipitation and BH3 profiling provide a robust framework for researchers to validate this mechanism and explore its therapeutic potential further. Understanding this core mechanism is essential for the rational design of combination therapies and the development of biomarkers for patient stratification in clinical settings.

References

- 1. Frontiers | Physiological Functions of Mcl-1: Insights From Genetic Mouse Models [frontiersin.org]

- 2. Targeting the Intrinsic Apoptosis Pathway: A Window of Opportunity for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Mcl-1 inhibitors from integrated high throughput and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sulfonhsbiotin.com [sulfonhsbiotin.com]

- 6. researchgate.net [researchgate.net]

- 7. ashpublications.org [ashpublications.org]

- 8. | BioWorld [bioworld.com]

- 9. cdn.amegroups.cn [cdn.amegroups.cn]

- 10. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]

- 11. researchgate.net [researchgate.net]

- 12. Anti-apoptotic MCL1 Protein Represents Critical Survival Molecule for Most Burkitt Lymphomas and BCL2-negative Diffuse Large B-cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. molbiolcell.org [molbiolcell.org]

- 15. Targeting activation of intrinsic apoptotic pathway through Mcl-1 inhibition to delay emergence of acquired resistance of lung cancer to osimertinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. selleckchem.com [selleckchem.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. 5-formyl-ctp.com [5-formyl-ctp.com]

- 20. BH3 profiling as pharmacodynamic biomarker for the activity of BH3 mimetics | Haematologica [haematologica.org]

- 21. Dynamic BH3 profiling identifies pro-apoptotic drug combinations for the treatment of malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Paper: Dynamic BH3 Profiling As Pharmacodynamic Biomarker for the Activity of BH3 Mimetics [ash.confex.com]

Introduction: Mcl-1 as a Therapeutic Target in Oncology

An in-depth guide to the discovery and synthesis of novel inhibitors targeting Myeloid Cell Leukemia-1 (Mcl-1), a pivotal anti-apoptotic protein. This document is intended for researchers, scientists, and professionals in the field of drug development.

Myeloid Cell Leukemia-1 (Mcl-1) is a critical pro-survival member of the B-cell lymphoma 2 (Bcl-2) protein family, which governs the intrinsic pathway of apoptosis, or programmed cell death.[1][2] The primary function of Mcl-1 is to sequester pro-apoptotic proteins, such as BAK and BAX, preventing them from inducing mitochondrial outer membrane permeabilization and subsequent cell death.[3][4][5] Unlike other anti-apoptotic proteins, Mcl-1 has a very short half-life, allowing it to act as a rapid sensor to regulate cell fate.[2][6]

In numerous human cancers, including hematological malignancies and solid tumors, the gene encoding Mcl-1 is frequently amplified, or the protein is overexpressed.[1][7] This overexpression provides a survival advantage to cancer cells and is a well-documented mechanism of resistance to a wide range of anti-cancer therapies, including conventional chemotherapy and even other targeted agents like the Bcl-2 inhibitor venetoclax.[3][4][7][8][9] Consequently, the direct and selective inhibition of Mcl-1 has emerged as a highly promising therapeutic strategy to restore apoptotic signaling and overcome drug resistance in cancer.[2][9][10] The development of potent and selective small-molecule inhibitors of Mcl-1 has been challenging due to the shallow and dynamic nature of its binding groove, but recent advances have led to several compounds entering clinical trials.[4][7]

Discovery and Design Strategies for Mcl-1 Inhibitors

The identification of novel Mcl-1 inhibitors has been accelerated by leveraging a combination of advanced screening techniques and rational design methodologies.

-

High-Throughput Screening (HTS): HTS campaigns involve the screening of large chemical libraries to identify initial "hit" compounds. These screens often employ biochemical assays like Fluorescence Polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to detect the disruption of the Mcl-1/BH3-peptide interaction.[11][12] For instance, a dual-readout HTS combining TR-FRET and FP was used to screen over 100,000 compounds, leading to the identification of multiple new chemical scaffolds.[11][12]

-

Fragment-Based Drug Discovery (FBDD): FBDD is a powerful approach for targeting challenging proteins like Mcl-1.[7] It begins by screening low-molecular-weight fragments (typically <300 Da) that bind weakly but efficiently to the target protein.[7] Highly sensitive biophysical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, are used to detect these interactions.[7][13] Identified fragments that bind to different sites within the Mcl-1 BH3 groove can then be "merged" or "grown" to generate highly potent lead compounds.[7][10][13]

-

Structure-Based Drug Design (SBDD): Once a hit or lead compound is identified, SBDD utilizes high-resolution structural information from X-ray crystallography or NMR of the Mcl-1-ligand complex to guide medicinal chemistry efforts.[13][14][15] This iterative process allows for the rational design of modifications to the chemical scaffold to enhance binding affinity, improve selectivity over other Bcl-2 family members like Bcl-xL, and optimize pharmacokinetic properties.[13][14][15][16] This approach has been instrumental in developing many of the most potent Mcl-1 inhibitors to date.[14][17]

Quantitative Data on Key Mcl-1 Inhibitors

The following tables summarize the biochemical and cellular potency of several notable Mcl-1 inhibitors developed through the strategies described above.

Table 1: Biochemical Binding Affinity of Selected Mcl-1 Inhibitors

| Inhibitor | Scaffold Class | Assay Type | Binding Affinity (Kᵢ or Kₔ) | Selectivity vs. Bcl-2 | Selectivity vs. Bcl-xL | Reference |

| A-1210477 | Indole-2-carboxylic acid | FP | Kᵢ = 0.454 nM | >100-fold | >100-fold | [11] |

| AZD5991 | Macrocycle | TR-FRET | Kᵢ < 0.5 nM | >10,000-fold | >10,000-fold | [17] |

| S63845 | Thieno[3,2-c]pyridine | HTRF | Kᵢ = 0.19 nM | >1,000-fold | >1,000-fold | [4] |

| AMG-176 | Piperidinyl-ether-phenyl | HTRF | Kᵢ < 0.1 nM | >10,000-fold | >10,000-fold | [4] |

| VU661013 | Naphthyl-sulfonamide | FP | Kᵢ = 35 nM | >285-fold | >285-fold | [11] |

| Compound 26 | Tricyclic dihydropyrazinoindolone | TR-FRET | Kᵢ < 200 pM | >9,000-fold (Kᵢ = 1.8 µM) | >180,000-fold (Kᵢ = 36 µM) | [8][18] |

Table 2: Cellular Activity of Selected Mcl-1 Inhibitors

| Inhibitor | Mcl-1 Dependent Cell Line | Assay Type | Cellular Potency (EC₅₀ or GI₅₀) | Reference |

| A-1210477 | H929 (Multiple Myeloma) | Cell Viability | EC₅₀ = 262 nM | [11] |

| AZD5991 | MOLM-13 (AML) | Cell Viability | EC₅₀ = 7 nM | [17] |

| S63845 | H929 (Multiple Myeloma) | Cell Viability | EC₅₀ = 127 nM | [4] |

| AMG-176 | MOLM-13 (AML) | Apoptosis | EC₅₀ = 3.5 nM | [4] |

| Compound 26 | H929 (Multiple Myeloma) | Growth Inhibition | GI₅₀ = 120 nM | [8][18] |

Key Experimental Protocols

Detailed methodologies are crucial for the successful discovery and characterization of Mcl-1 inhibitors.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay measures the disruption of the Mcl-1 protein-protein interaction (PPI).[19][20][21]

-

Principle: Donor and Acceptor beads are brought into close proximity by a specific binding event.[19] When a 680 nm laser excites the Donor bead, it generates singlet oxygen, which can diffuse up to 200 nm.[19][22] If an Acceptor bead is within this range, the energy is transferred, leading to a chemiluminescent signal at 520-620 nm.[22] Small molecule inhibitors that disrupt the PPI prevent this energy transfer, causing a decrease in signal.

-

Materials:

-

His-tagged recombinant human Mcl-1 protein.

-

Biotinylated BH3 peptide (e.g., from BIM or NOXA).

-

Nickel (Ni)-chelate Coated Acceptor Beads.

-

Streptavidin-Coated Donor Beads.[19]

-

Assay Buffer (e.g., PBS, 0.1% BSA, 25 mM HEPES, pH 7.4).

-

Test compounds (inhibitors).

-

384-well low-volume microplates.

-

-

Protocol:

-

Add His-Mcl-1 protein and Ni-chelate Acceptor beads to the wells and incubate to allow binding.

-

Add test compounds at various concentrations.

-

Add the biotinylated BH3 peptide to the wells.

-

Add Streptavidin Donor beads under subdued light conditions.

-

Incubate the plate in the dark at room temperature for 1-2 hours.

-

Read the plate on an AlphaScreen-capable plate reader. The signal is inversely proportional to the inhibitor's potency.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure real-time binding kinetics and affinity.[23]

-

Principle: SPR detects changes in the refractive index at the surface of a gold sensor chip.[23][24] A ligand (Mcl-1) is immobilized on the chip. When an analyte (inhibitor) flows over the surface and binds, the accumulation of mass changes the refractive index, which is measured in Resonance Units (RU).[23] A plot of RU versus time (a sensorgram) allows for the calculation of association (kₐ) and dissociation (kₔ) rate constants, and the equilibrium dissociation constant (Kₔ).[24]

-

Materials:

-

SPR instrument and sensor chip (e.g., CM5).

-

Recombinant human Mcl-1 protein.

-

Amine coupling kit (EDC, NHS, ethanolamine).

-

Running buffer (e.g., HBS-EP+).

-

Test compounds (inhibitors) serially diluted in running buffer.

-

Regeneration solution (e.g., low pH glycine or high salt).[25]

-

-

Protocol:

-

Immobilization: Activate the sensor chip surface with EDC/NHS and immobilize Mcl-1 via amine coupling. Deactivate remaining active esters with ethanolamine. A reference flow cell is typically prepared similarly but without the protein.

-

Binding Analysis (Kinetics):

-

Multi-Cycle Kinetics (MCK): Inject a single concentration of the inhibitor over the ligand and reference surfaces for a set association time, followed by a dissociation phase with running buffer. Regenerate the surface. Repeat for a full concentration series.[26]

-

Single-Cycle Kinetics (SCK): Inject increasing concentrations of the inhibitor sequentially without regeneration steps between injections, followed by a final long dissociation phase.[26][27]

-

-

Data Analysis: Subtract the reference channel signal from the active channel. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kₐ, kₔ, and Kₔ.[24]

-

Cellular Viability and Apoptosis Assays

These assays determine the functional consequence of Mcl-1 inhibition in cancer cells.

-

Principle: Mcl-1 dependent cancer cell lines are treated with inhibitors, and the effect on cell survival is measured. Common readouts include metabolic activity (a proxy for viability) or direct markers of apoptosis.[28][29]

-

Materials:

-

Mcl-1 dependent cell line (e.g., H929, MOLM-13).

-

Complete cell culture medium.

-

Test compounds.

-

96- or 384-well clear-bottom plates for viability; opaque-walled plates for luminescence.

-

Viability/Apoptosis detection reagent.

-

-

Protocols:

-

CellTiter-Glo® Luminescent Cell Viability Assay:

-

Seed cells in a 96-well opaque plate and allow them to adhere (if applicable).

-

Treat cells with a serial dilution of the Mcl-1 inhibitor for a specified period (e.g., 24-72 hours).

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent, which lyses cells and provides the substrate (luciferin) for luciferase, generating a luminescent signal proportional to the amount of ATP present.

-

Measure luminescence on a plate reader.

-

-

Caspase-Glo® 3/7 Assay (Apoptosis):

-

Follow the same cell seeding and treatment protocol as above.

-

Add Caspase-Glo® 3/7 reagent, which contains a proluminescent caspase-3/7 substrate.

-

Upon apoptosis, activated caspases 3 and 7 cleave the substrate, releasing a substrate for luciferase.

-

Measure the resulting luminescent signal, which is directly proportional to caspase activity.[11]

-

-

Visualizing Pathways and Workflows

Diagrams created using DOT language to illustrate key concepts in Mcl-1 inhibitor discovery.

Caption: Mcl-1's role in the intrinsic apoptosis pathway and mechanism of therapeutic inhibition.

Caption: A generalized workflow for the discovery and development of novel Mcl-1 inhibitors.

Caption: The iterative cycle of structure-based drug design (SBDD) for Mcl-1 inhibitor optimization.

References

- 1. Myeloid cell leukemia 1 (MCL-1), an unexpected modulator of protein kinase signaling during invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Mcl-1 for the therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]

- 4. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. books.rsc.org [books.rsc.org]

- 12. Discovery of Mcl-1 inhibitors from integrated high throughput and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Structure Based Design of Non-Natural Peptidic Macrocyclic Mcl-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]

- 22. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. path.ox.ac.uk [path.ox.ac.uk]

- 24. bio-rad.com [bio-rad.com]

- 25. jacksonimmuno.com [jacksonimmuno.com]

- 26. nicoyalife.com [nicoyalife.com]

- 27. Simulated single-cycle kinetics improves the design of surface plasmon resonance assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Cell Viability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 29. lifesciences.danaher.com [lifesciences.danaher.com]

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of Mcl-1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction: Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family, which are key regulators of the intrinsic apoptotic pathway.[1][2][3] Overexpression of Mcl-1 is a common feature in a wide range of human cancers, including hematologic malignancies and solid tumors, and is associated with high tumor grade, poor prognosis, and resistance to various cancer therapies.[3][4][5][6] This has established Mcl-1 as a high-priority target for anticancer drug discovery.[2][4][7] The development of small-molecule inhibitors that mimic the binding of pro-apoptotic BH3-only proteins to the hydrophobic groove of Mcl-1 has been a significant challenge due to the shallow and adaptable nature of this binding site.[8] This guide provides a detailed overview of the structure-activity relationship (SAR) studies of several key Mcl-1 inhibitors, presenting quantitative data, experimental methodologies, and signaling pathway diagrams to aid in the ongoing research and development of novel Mcl-1 targeted therapies. While this guide aims to be comprehensive, it will focus on publicly documented inhibitors as a specific "Mcl-1 inhibitor 17" was not identifiable in the reviewed literature.

Mcl-1 Signaling Pathway in Apoptosis

Mcl-1 exerts its anti-apoptotic function by sequestering the pro-apoptotic effector proteins BAX and BAK, preventing them from oligomerizing and inducing mitochondrial outer membrane permeabilization (MOMP).[1][9][10] The release of cytochrome c and other pro-apoptotic factors from the mitochondria following MOMP initiates a caspase cascade, leading to programmed cell death.[11] The activity of Mcl-1 is tightly regulated by various signaling pathways. For instance, stress signals can lead to the phosphorylation of Mcl-1 by kinases like JNK and GSK3, marking it for proteasomal degradation.[12][13] Conversely, survival signals, such as those from the PI3K/AKT pathway, can inhibit GSK3 and promote Mcl-1 stability.[11][12]

Quantitative Data on Mcl-1 Inhibitors

The development of potent and selective Mcl-1 inhibitors has been accelerated by structure-based design and fragment-based screening.[6][7] Below are tables summarizing the binding affinities and cellular activities of several prominent Mcl-1 inhibitors.

Table 1: Biochemical Activity of Selected Mcl-1 Inhibitors

| Compound | Target | Ki (nM) | Kd (nM) | Assay Type | Reference |

| S63845 | Mcl-1 | - | 0.19 | FP | [14][15] |

| Bcl-2 | No binding | - | FP | [14][15] | |

| Bcl-xL | No binding | - | FP | [14][15] | |

| AZD5991 | Mcl-1 | 0.13 | - | FRET | [16][17] |

| Bcl-2 | >10,000 | - | FRET | [17] | |

| Bcl-xL | >10,000 | - | FRET | [17] | |

| AMG-176 | Mcl-1 | pM affinity | - | - | [18] |

| Bcl-2 | Minimal binding | - | - | [18] | |

| Bcl-xL | Minimal binding | - | - | [18] | |

| UMI-77 | Mcl-1 | 490 | - | FP | [19] |

| Compound 26 | Mcl-1 | <0.2 | - | TR-FRET | [5] |

| Bcl-2 | 1,800 | - | FPA | [5] | |

| Bcl-xL | 36,000 | - | FPA | [5] | |

| Mcl-1 inhibitor 3 | Mcl-1 | 0.061 | - | HTRF/TR-FRET | [20] |

Table 2: Cellular Activity of Selected Mcl-1 Inhibitors

| Compound | Cell Line | IC50 / GI50 (nM) | EC50 (nM) | Assay Type | Reference |

| S63845 | H929 (Multiple Myeloma) | <1,000 | - | Cell Viability | [14] |

| AZD5991 | MOLP-8 (Multiple Myeloma) | - | 33 | Caspase Activation | [17] |

| MV4-11 (AML) | - | 24 | Caspase Activation | [17] | |

| AMG-176 | OPM-2 (Multiple Myeloma) | 13 | - | Cell Viability | - |

| MOLP-8 (Multiple Myeloma) | 3 | - | Cell Viability | - | |

| Compound 26 | NCI-H929 (Multiple Myeloma) | 120 | - | Growth Inhibition | [5] |

| Mcl-1 inhibitor 3 | OPM-2 (Multiple Myeloma) | 19 | - | Cell Viability | [20] |

Experimental Protocols

The characterization of Mcl-1 inhibitors relies on a variety of biochemical and cell-based assays.

1. Fluorescence Polarization (FP) Based Binding Assay This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled BH3 peptide (e.g., from Bim or Bak) from the BH3-binding groove of Mcl-1.[4][19]

-

Principle: A small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger Mcl-1 protein, its tumbling is slowed, leading to a high polarization signal. An inhibitor that displaces the peptide will cause a decrease in polarization.

-

General Protocol:

-

Recombinant human Mcl-1 protein is incubated with a fluorescently labeled BH3 peptide (e.g., FITC-Bim).

-

Serial dilutions of the test compound are added to the mixture.

-

The reaction is incubated at room temperature to reach equilibrium.

-

Fluorescence polarization is measured using a suitable plate reader.

-

IC50 values are calculated from the dose-response curve, and Ki values can be derived.[19]

-

2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay This assay is another method to assess the disruption of the Mcl-1/BH3-peptide interaction.

-

Principle: It utilizes two fluorophores, a donor (e.g., Terbium cryptate) and an acceptor (e.g., d2), attached to the interacting partners (e.g., GST-tagged Mcl-1 and a biotinylated BH3 peptide). When in close proximity, excitation of the donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength. An inhibitor disrupts this interaction, leading to a loss of the FRET signal.

-

General Protocol:

-

Recombinant Mcl-1 (e.g., with a GST tag) is incubated with an anti-GST antibody labeled with the donor fluorophore.

-

A biotinylated BH3 peptide is incubated with streptavidin labeled with the acceptor fluorophore.

-

These two components are mixed with serial dilutions of the test compound.

-

After incubation, the FRET signal is measured at the acceptor's emission wavelength.

-

IC50 values are determined from the resulting dose-response curves.

-

3. Cellular Viability and Growth Inhibition Assays These assays determine the effect of Mcl-1 inhibitors on the proliferation and survival of cancer cell lines.

-

Principle: Assays like WST-8 or CellTiter-Glo measure metabolic activity or ATP content, respectively, as an indicator of cell viability.

-

General Protocol:

-

Cancer cells (e.g., Mcl-1 dependent H929 cells) are seeded in 96-well plates.

-

After allowing the cells to adhere, they are treated with increasing concentrations of the Mcl-1 inhibitor for a defined period (e.g., 24-72 hours).

-

A reagent (e.g., WST-8) is added to each well, and the plate is incubated.

-

The absorbance or luminescence is measured, which is proportional to the number of viable cells.

-

GI50 or IC50 values are calculated.[19]

-

4. Caspase Activation Assay This assay confirms that cell death induced by Mcl-1 inhibitors occurs via apoptosis.

-

Principle: It measures the activity of executioner caspases, such as caspase-3 and -7, which are activated during apoptosis. This is often done using a proluminescent substrate that is cleaved by active caspases to produce a luminescent signal.

-

General Protocol:

-

Cells are treated with the Mcl-1 inhibitor for a specified time (e.g., 6-24 hours).

-

A reagent containing the caspase substrate is added.

-

After a short incubation, the luminescence, which is proportional to caspase activity, is measured.[17]

-

Structure-Activity Relationship (SAR) Studies

SAR studies for Mcl-1 inhibitors have focused on several chemical scaffolds, with the goal of enhancing potency, selectivity, and pharmacokinetic properties.

Indole-2-Carboxylic Acid Derivatives A significant class of Mcl-1 inhibitors is built upon an indole-2-carboxylic acid scaffold.[21]

-

Key Interactions: The carboxylate group forms a crucial salt bridge with a conserved arginine residue (R263) in the Mcl-1 binding pocket.[4]

-

SAR Insights:

-

Substitutions at the 7-position of the indole ring with groups like methyl pyridines or dimethyl oxazoles have been shown to improve binding affinity.[4]

-

Expansion of the molecule beyond the P2 pocket, for instance through an amide linkage, can further enhance potency.[4]

-

Fragment-based approaches, where two distinct fragments binding to different sub-pockets are linked together, have successfully produced potent inhibitors with Ki values in the nanomolar range.[7]

-

Thienopyrimidine Derivatives (e.g., S63845) Fragment screening identified thienopyrimidine amino acids as promising hits.[6]

-

SAR Insights:

-

Optimization of these initial hits using structural information from X-ray crystallography and NMR was crucial.[6]

-

Introducing hindered rotation along a biaryl axis was a key strategy to confer high selectivity for Mcl-1 over other Bcl-2 family members like Bcl-xL.[6]

-

Masking the negative charge of the anchoring carboxylate group helped to improve cellular activity.[6] This led to the development of highly potent and selective clinical candidates like S63845 and S64315.[6]

-

Macrocyclic Inhibitors (e.g., AZD5991) Rational design has led to the development of macrocyclic Mcl-1 inhibitors with high affinity and selectivity.[22]

-

SAR Insights:

-

The macrocyclic structure helps to pre-organize the molecule in its bioactive conformation, which is favorable for binding to the plastic BH3-binding groove of Mcl-1.[23]

-

These rigid structures can induce a deepening of the binding pocket, creating a more "druggable" site.[23]

-

AZD5991, a macrocyclic inhibitor, demonstrates sub-nanomolar affinity for Mcl-1 and is highly selective.[16][22]

-

Conclusion

The structure-activity relationship studies of Mcl-1 inhibitors have made remarkable progress, evolving from initial fragment hits to highly potent and selective clinical candidates. Key strategies have included targeting the conserved arginine residue, exploring substitutions in various hydrophobic pockets, introducing conformational constraints to enhance selectivity, and modifying physicochemical properties to improve cellular efficacy and pharmacokinetics. The successful development of compounds like S63845, AZD5991, and AMG-176 validates Mcl-1 as a druggable target.[10][22][23] Future efforts will likely focus on further refining the safety profile of these inhibitors, exploring novel chemical scaffolds, and developing rational combination therapies to overcome resistance and improve patient outcomes in a wide array of cancers.[5][24]

References

- 1. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MCL-1 as a potent target for cancer: Recent advancements, structural insights and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure-Guided Discovery of a Selective Mcl-1 Inhibitor with Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of potent myeloid cell leukemia 1 (Mcl 1) inhibitors using fragment based methods and structure based design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small molecule Mcl-1 inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. molbiolcell.org [molbiolcell.org]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Physiological Functions of Mcl-1: Insights From Genetic Mouse Models [frontiersin.org]

- 12. Mcl-1 integrates the opposing actions of signaling pathways that mediate survival and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]

- 15. selleckchem.com [selleckchem.com]

- 16. selleckchem.com [selleckchem.com]

- 17. AZD5991 [openinnovation.astrazeneca.com]

- 18. aacrjournals.org [aacrjournals.org]

- 19. aacrjournals.org [aacrjournals.org]

- 20. medchemexpress.com [medchemexpress.com]

- 21. Discovery of Mcl-1 inhibitors from integrated high throughput and virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Design of rigid protein–protein interaction inhibitors enables targeting of undruggable Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

The Structural Basis for Mcl-1 Inhibitor Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein of the Bcl-2 family and a high-priority target in oncology. Its overexpression is implicated in the pathogenesis of numerous cancers and contributes to resistance to conventional chemotherapies and other targeted agents. The development of selective Mcl-1 inhibitors, therefore, represents a promising therapeutic strategy. This technical guide delves into the structural underpinnings of Mcl-1 inhibitor selectivity, with a focus on the potent and selective inhibitor S63845 as a case study. We will explore the quantitative biophysical data that define its selectivity, the detailed experimental protocols used to obtain this data, and the key molecular interactions that govern its high-affinity binding to Mcl-1 over other Bcl-2 family members.

Introduction: The Challenge of Targeting Mcl-1

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. This family is comprised of pro-apoptotic members (e.g., Bax, Bak, Bim, Noxa) and pro-survival members (e.g., Bcl-2, Bcl-xL, Mcl-1). In healthy cells, a delicate balance between these opposing factions dictates cell fate. In many cancers, this balance is skewed towards survival through the overexpression of pro-survival proteins like Mcl-1. Mcl-1 sequesters pro-apoptotic proteins, preventing them from initiating the apoptotic cascade.

The development of small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins (BH3 mimetics) has been a successful strategy for targeting Bcl-2 family members. However, achieving selectivity for Mcl-1 has been a significant challenge due to the high degree of structural homology in the BH3-binding groove across the anti-apoptotic Bcl-2 family proteins.

While the term "Mcl-1 inhibitor 17" is ambiguous and has been used to refer to different molecules in the literature, including a dual Mcl-1/Bcl-xL inhibitor and an early-stage fragment hit, this guide will focus on a well-characterized, potent, and highly selective Mcl-1 inhibitor, S63845, to elucidate the principles of Mcl-1 selectivity.

Quantitative Analysis of S63845 Selectivity

The selectivity of an inhibitor is paramount to its therapeutic window, minimizing off-target effects. S63845 demonstrates exceptional selectivity for Mcl-1 over other Bcl-2 family proteins. This is quantified by comparing its binding affinity for Mcl-1 with that for other family members. The following table summarizes the binding affinities of S63845 for human Mcl-1, Bcl-2, and Bcl-xL, as determined by various biophysical assays.

| Target Protein | Binding Affinity (Kd/Ki) | Assay Method | Reference |

| Mcl-1 (human) | 0.19 nM (Kd) | Surface Plasmon Resonance (SPR) | [1][2] |

| < 1.2 nM (Ki) | Not specified | [3] | |

| Bcl-2 (human) | > 10,000 nM (Ki) | Not specified | [4] |

| Bcl-xL (human) | > 10,000 nM (Ki) | Not specified | [4] |

Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity, with lower values indicating stronger binding.

The Structural Basis of S63845 Selectivity

The high affinity and selectivity of S63845 for Mcl-1 can be attributed to specific molecular interactions within the BH3-binding groove of Mcl-1, as revealed by the co-crystal structure (PDB ID: 5LOF).[2][5]

References

- 1. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. resources.amsbio.com [resources.amsbio.com]

- 4. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

- 5. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Binding Affinity and Kinetics of Mcl-1 Inhibitor 17

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of the potent Myeloid cell leukemia-1 (Mcl-1) inhibitor 17, also identified as compound 25 in pivotal research. The document details its binding affinity, the methodologies used for its characterization, and the broader context of the Mcl-1 signaling pathway.

Introduction to Mcl-1 and Its Inhibition

Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. It plays a central role in regulating the intrinsic apoptotic pathway by sequestering pro-apoptotic proteins such as Bak and Bim, thereby preventing the initiation of programmed cell death. Overexpression of Mcl-1 is a common feature in various human cancers and is associated with tumor progression, and resistance to conventional chemotherapies and other targeted agents. Consequently, the development of small molecule inhibitors that directly target Mcl-1 is a promising therapeutic strategy in oncology.

Mcl-1 inhibitor 17 (compound 25) is a macrocyclic compound designed to bind with high affinity and selectivity to the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic partners and inducing apoptosis in Mcl-1-dependent cancer cells.

Binding Affinity and Kinetics of this compound

This compound has been characterized as a highly potent inhibitor with sub-nanomolar binding affinity. The equilibrium dissociation constant (Kᵢ) has been determined using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition assay.

Quantitative Data Summary

| Parameter | Value | Assay Method | Reference |

| Kᵢ | < 0.08 nM | TR-FRET | [1] |

| GI₅₀ (H929 cells) | 39 nM | Cell Growth Inhibition | [1] |

| GI₅₀ (A427 cells) | 105 nM | Cell Growth Inhibition | [1] |

Binding Kinetics (kₒₙ, kₒff)

As of the latest available data, the specific association (kₒₙ) and dissociation (kₒff) rate constants for this compound have not been publicly reported. These parameters are typically determined using techniques such as Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI). A detailed, representative protocol for determining these kinetic parameters is provided in the experimental protocols section.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the binding of Mcl-1 inhibitors are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This protocol describes a competitive binding assay to determine the inhibition constant (Kᵢ) of a test compound against the Mcl-1/Bim interaction.

Materials:

-

Recombinant human Mcl-1 protein (His-tagged)

-

Biotinylated Bim peptide

-

Terbium-cryptate labeled anti-His antibody (Donor)

-

Streptavidin-XL665 (Acceptor)

-

Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.05% BSA

-

Test Compound (this compound)

-

384-well low-volume black plates

-

TR-FRET microplate reader

Procedure:

-

Prepare a serial dilution of the test compound in Assay Buffer.

-

In a 384-well plate, add 2 µL of the test compound dilution.

-

Add 4 µL of a solution containing Terbium-cryptate labeled anti-His antibody and recombinant Mcl-1 protein to each well. The final concentration of Mcl-1 should be at its Kₑ value for the Bim peptide.

-

Add 4 µL of a solution containing Biotinylated Bim peptide and Streptavidin-XL665 to each well. The final concentration of the Bim peptide should be at its Kₑ.

-

Incubate the plate at room temperature for 2 hours, protected from light.

-

Measure the TR-FRET signal using a microplate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (Terbium) and 665 nm (Acceptor).

-

The ratio of the emission at 665 nm to 620 nm is calculated.

-

The IC₅₀ values are determined by fitting the data to a four-parameter logistic equation.

-

The Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Experimental Workflow for TR-FRET Assay

Caption: Workflow for determining the binding affinity of this compound using a TR-FRET assay.

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol outlines a general procedure for determining the on-rate (kₒₙ) and off-rate (kₒff) of an inhibitor binding to Mcl-1.

Materials:

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant human Mcl-1 protein

-

Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

-

Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0

-

Test Compound (this compound)

Procedure:

-

Immobilization of Mcl-1:

-

Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

-

Inject Mcl-1 protein diluted in Immobilization Buffer over the activated surface to achieve the desired immobilization level.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Kinetic Analysis:

-

Prepare a series of dilutions of the test compound in Running Buffer.

-

Inject the compound dilutions over the Mcl-1 immobilized surface at a constant flow rate, starting with the lowest concentration.

-

Monitor the association phase in real-time.

-

After the association phase, switch to flowing Running Buffer only to monitor the dissociation phase.

-

Between different compound concentrations, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration) to remove all bound compound.

-

-

Data Analysis:

-

The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate constant (kₒₙ) and the dissociation rate constant (kₒff).

-

The equilibrium dissociation constant (Kₑ) can be calculated as kₒff / kₒₙ.

-

Experimental Workflow for SPR Kinetic Analysis

Caption: Workflow for determining the binding kinetics of an Mcl-1 inhibitor using SPR.

Mcl-1 Signaling Pathway

Mcl-1 is a key node in the intrinsic apoptosis pathway. Its expression and stability are tightly regulated by various signaling pathways, making it a central player in cell fate decisions.

Mcl-1 in the Apoptotic Signaling Cascade

Caption: Simplified Mcl-1 signaling pathway in the context of apoptosis regulation.

Conclusion

This compound is a highly potent, sub-nanomolar inhibitor of Mcl-1. Its binding affinity has been robustly characterized using TR-FRET assays. While specific kinetic data (kₒₙ and kₒff) are not yet publicly available, the methodologies for their determination are well-established. This guide provides the foundational knowledge and detailed protocols for researchers to further investigate this compound and similar compounds, facilitating the advancement of Mcl-1 targeted therapies in cancer treatment.

References

Investigating the Downstream Effects of Mcl-1 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myeloid cell leukemia-1 (Mcl-1) is a pivotal pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. Its overexpression is a common feature in a wide array of malignancies, including both hematologic cancers and solid tumors, where it plays a crucial role in promoting tumor cell survival and conferring resistance to conventional therapies.[1] Consequently, the development of selective Mcl-1 inhibitors has become a significant focus in oncology drug development. This guide provides an in-depth examination of the downstream cellular and molecular consequences of Mcl-1 inhibition, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways affected. The primary downstream effect of Mcl-1 inhibition is the induction of apoptosis via the intrinsic mitochondrial pathway. However, emerging evidence reveals critical non-apoptotic functions of Mcl-1 in regulating the cell cycle and the DNA damage response, the inhibition of which leads to profound anti-proliferative and sensitizing effects.

Core Downstream Effect: Induction of Apoptosis

The canonical function of Mcl-1 is to sequester pro-apoptotic effector proteins, primarily Bak and Bim, thereby preventing their activation and subsequent mitochondrial outer membrane permeabilization (MOMP).[2][3] Potent and selective Mcl-1 inhibitors, such as S63845 and AMG-176, function as BH3 mimetics. They competitively bind to the BH3-binding groove of Mcl-1, displacing pro-apoptotic proteins.[1][4] This liberation of Bak and Bax allows them to oligomerize in the outer mitochondrial membrane, leading to MOMP, the release of cytochrome c, and the activation of the caspase cascade, culminating in programmed cell death.[4][5]

Data Presentation: Potency of Mcl-1 Inhibitors

The efficacy of Mcl-1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) for cell growth/viability and by direct measurement of apoptosis induction.

| Inhibitor | Cancer Type | Cell Line(s) | IC50 Value | Apoptosis Induction | Reference |

| S63845 | Multiple Myeloma, Lymphoma, AML | Various | < 100 nM | Induces BAX/BAK-dependent apoptosis | [3][5] |

| T-cell Acute Lymphoblastic Leukemia | MOLT-3, RPMI-8402 | ~10 nM | Significant apoptosis at 200 nM (24h) | [6] | |

| Acute Myeloid Leukemia | HL-60, ML-1 | 100-200 nM | N/A | [7] | |

| A-1210477 | Chronic Lymphocytic Leukemia | Primary CLL cells | 3-30 µM | Concentration-dependent increase | [8] |

| AMG-176 | Chronic Lymphocytic Leukemia | Primary CLL cells | 100-300 nM | 26% - 42% cell death | [9] |

Experimental Protocol: Apoptosis Assessment by Annexin V & Propidium Iodide Staining

This method quantifies the percentage of cells undergoing apoptosis by using flow cytometry to detect phosphatidylserine (PS) externalization (an early apoptotic event) and loss of plasma membrane integrity (a late apoptotic/necrotic event).[2]

Materials:

-

1X PBS (Phosphate-Buffered Saline), cold

-

10X Annexin V Binding Buffer (100 mM HEPES pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)

-

Fluorochrome-conjugated Annexin V (e.g., FITC, APC)

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL)

-

Flow cytometry tubes

-

Cell culture reagents and Mcl-1 inhibitor of interest

Procedure:

-

Cell Treatment: Seed 1-5 x 10⁵ cells per well/dish and treat with the Mcl-1 inhibitor at various concentrations and time points. Include a vehicle-treated (e.g., DMSO) negative control and an untreated control.

-

Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300-400 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet once with 1 mL of cold 1X PBS. Centrifuge again and discard the supernatant.[10]

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer (diluted from 10X stock with distilled water).[11]

-

Staining: Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[4]

-

PI Addition: Add 5 µL of PI staining solution.

-

Final Volume Adjustment: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash cells after this point.

-

Analysis: Analyze the samples immediately (within 1 hour) by flow cytometry. Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.

Data Interpretation:

-

Annexin V (-) / PI (-): Live, healthy cells.

-

Annexin V (+) / PI (-): Early apoptotic cells.

-

Annexin V (+) / PI (+): Late apoptotic or necrotic cells.

-

Annexin V (-) / PI (+): Necrotic cells (rarely observed).

Non-Canonical Effect: Cell Cycle Perturbation

Beyond apoptosis, Mcl-1 plays a direct role in regulating cell cycle progression. It has been shown to interact with key cell cycle proteins, including Proliferating Cell Nuclear Antigen (PCNA) and Cyclin-Dependent Kinase 1 (CDK1).[12][13][14] The interaction with PCNA can impede S-phase progression, while its association with CDK1 can inhibit kinase activity and slow the G2/M transition.[13][15] Therefore, inhibiting Mcl-1 can disrupt these interactions, leading to cell cycle arrest and contributing to the overall anti-proliferative effect, which can occur independently of apoptosis.[16]

Experimental Protocol: Western Blot Analysis of Cell Cycle Proteins

Western blotting is used to detect changes in the expression levels of key cell cycle regulatory proteins following Mcl-1 inhibition.

Materials:

-

RIPA Lysis Buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, running buffer, and electrophoresis equipment.

-

PVDF or nitrocellulose membranes and transfer apparatus.

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p21, anti-p27, anti-GAPDH/β-actin).

-

HRP-conjugated secondary antibody.

-

Enhanced Chemiluminescence (ECL) substrate.

Procedure:

-

Sample Preparation: Treat cells with Mcl-1 inhibitor as described previously. Harvest cells, wash with cold PBS, and lyse in ice-cold RIPA buffer for 20-30 minutes on ice.

-

Protein Quantification: Centrifuge lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[17][18]

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate proteins by size on an SDS-PAGE gel.[17]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer to prevent non-specific antibody binding.[17]

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

-

Detection: Wash the membrane again as in step 7. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify band density relative to a loading control (e.g., GAPDH).

Non-Canonical Effect: DNA Damage Response (DDR)

Mcl-1 is also implicated in the cellular response to genotoxic stress. It has been shown to localize to sites of DNA damage and is essential for the proper activation of the ATR-Chk1 signaling pathway, a key component of the DNA damage checkpoint.[1][19][20] Inhibition or loss of Mcl-1 can delay and suppress the phosphorylation of Chk1 and the histone variant H2AX (forming γ-H2AX), which are critical events in the DDR.[19] This impairment of the DDR can sensitize cancer cells to DNA-damaging agents, providing a strong rationale for combination therapies.

Experimental Protocol: Co-Immunoprecipitation (Co-IP)

Co-IP is used to determine if Mcl-1 physically interacts with key DDR proteins (like ATR or Chk1) within the cell, especially after inducing DNA damage.

Materials:

-

Ice-cold IP Lysis Buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, with protease/phosphatase inhibitors).

-

Primary antibody for immunoprecipitation (e.g., anti-Mcl-1).

-

Isotype-matched IgG as a negative control.

-

Protein A/G-coupled agarose or magnetic beads.

-

Wash Buffer (similar to lysis buffer, may have lower detergent concentration).

-

Elution Buffer (e.g., Laemmli sample buffer).

Procedure:

-

Cell Lysis: Treat cells and harvest as previously described. Lyse the cell pellet in ice-cold IP Lysis Buffer and incubate on ice for 15-30 minutes.[21]

-

Clarify Lysate: Centrifuge at ~14,000 x g for 10 minutes at 4°C to pellet cell debris. Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

-

Pre-clearing (Optional but Recommended): To reduce non-specific binding, add Protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator. Pellet the beads by centrifugation and collect the supernatant.[21]

-

Immunoprecipitation: Add the primary anti-Mcl-1 antibody (or IgG control) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Capture Immune Complex: Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with rotation.

-

Washing: Pellet the beads by gentle centrifugation (e.g., 1,000 x g for 1 min). Discard the supernatant. Wash the beads 3-4 times with 1 mL of cold Wash Buffer, pelleting the beads between each wash.[21]

-

Elution: After the final wash, remove all supernatant. Resuspend the bead pellet in 25-50 µL of 1X Laemmli sample buffer. Boil at 95-100°C for 5 minutes to elute the proteins and denature the antibody complex.

-

Analysis: Centrifuge to pellet the beads. The supernatant, containing the immunoprecipitated Mcl-1 and its interacting partners, is now ready for analysis by Western Blot. Run a lane with the input lysate as a positive control.

Conclusion

The inhibition of Mcl-1 triggers a multifaceted downstream response in cancer cells. The primary and most potent effect is the direct induction of apoptosis through the release of pro-apoptotic Bak and Bax. This mechanism is particularly effective in tumors that are "primed for death" and exhibit a strong dependency on Mcl-1 for survival. Concurrently, the disruption of Mcl-1's non-canonical roles in cell cycle regulation and the DNA damage response contributes significantly to its anti-tumor activity. These effects not only inhibit proliferation but also create vulnerabilities that can be exploited by combination therapies, such as pairing Mcl-1 inhibitors with DNA-damaging agents or other cell cycle checkpoint inhibitors. A thorough understanding of these downstream effects is critical for the rational design of clinical trials, the identification of predictive biomarkers, and the development of effective combination strategies to overcome cancer's inherent survival mechanisms.

References

- 1. An Essential Role for MCL-1 in ATR-mediated CHK1 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting MCL-1 protein to treat cancer: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]

- 5. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]

- 6. The MCL1-specific inhibitor S63845 acts synergistically with venetoclax/ABT-199 to induce apoptosis in T-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Induction of apoptosis by MCL-1 inhibitors in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Targeting Mcl-1 by AMG-176 During Ibrutinib and Venetoclax Therapy in Chronic Lymphocytic Leukemia [frontiersin.org]

- 10. bosterbio.com [bosterbio.com]

- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A proteolytic fragment of Mcl-1 exhibits nuclear localization and regulates cell growth by interaction with Cdk1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Upregulation of Mcl-1S Causes Cell-Cycle Perturbations and DNA Damage Accumulation [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Targeting MCL-1 triggers DNA damage and an anti-proliferative response independent from apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2.10. Western Blot Analysis [bio-protocol.org]

- 18. pubcompare.ai [pubcompare.ai]

- 19. MCL-1 localizes to sites of DNA damage and regulates DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 20. JCI - Targeting Mcl-1 enhances DNA replication stress sensitivity to cancer therapy [jci.org]

- 21. assaygenie.com [assaygenie.com]

Whitepaper: The Central Role of Mcl-1 in Chemoresistance: Mechanisms, Measurement, and Therapeutic Targeting

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) family, has emerged as a critical mediator of cancer cell survival and a primary driver of resistance to a broad spectrum of chemotherapeutic agents. Unlike other pro-survival Bcl-2 family members, Mcl-1 is a highly labile protein, subject to complex regulation at the transcriptional, post-transcriptional, and post-translational levels, allowing it to function as a rapid sensor for cellular stress. Its overexpression is frequently observed in both solid and hematological malignancies, where it correlates with poor prognosis, disease recurrence, and treatment failure. This technical guide provides an in-depth exploration of Mcl-1's function in chemoresistance, detailing its regulatory signaling pathways, summarizing key quantitative data, outlining essential experimental protocols for its study, and discussing the therapeutic landscape of Mcl-1 inhibition.

Mcl-1's Canonical Role in the Intrinsic Apoptosis Pathway

The primary function of Mcl-1 is to inhibit the intrinsic pathway of apoptosis. It does this by binding to and sequestering the pro-apoptotic "effector" proteins, BAX and BAK, preventing their oligomerization at the mitochondrial outer membrane. This action inhibits mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade that executes apoptosis. Mcl-1 also sequesters pro-apoptotic "sensitizer" BH3-only proteins like NOXA, PUMA, and BIM, which would otherwise activate BAX/BAK or displace them from other anti-apoptotic proteins.

Mechanisms of Mcl-1-Mediated Chemoresistance

Overexpression of Mcl-1 is a key mechanism by which cancer cells evade chemotherapy-induced apoptosis. High levels of Mcl-1 protein create a larger sink for pro-apoptotic signals, effectively raising the threshold required to trigger cell death. This resistance is not limited to a single drug class; Mcl-1 has been implicated in resistance to conventional chemotherapies (e.g., taxanes, platinum compounds), targeted therapies, and even other BH3 mimetics like the Bcl-2 inhibitor venetoclax.

Upstream Signaling Pathways Regulating Mcl-1

Mcl-1 expression is tightly controlled by a network of pro-survival signaling pathways that are often constitutively active in cancer. Chemotherapy can paradoxically activate these same pathways, leading to Mcl-1 upregulation and acquired resistance.

-

PI3K/AKT Pathway: This pathway promotes Mcl-1 protein synthesis.

-

MAPK/ERK Pathway: The MEK/ERK pathway can phosphorylate Mcl-1 at Threonine 163, which stabilizes the protein and prevents its degradation.

-

JAK/STAT Pathway: Cytokines like IL-6, often present in the tumor microenvironment, activate the JAK/STAT pathway, leading to transcriptional upregulation of the MCL1 gene.

Post-Translational Control: The Ubiquitin-Proteasome System

Mcl-1 has a very short half-life (typically under 4 hours), which is primarily controlled by the ubiquitin-proteasome system. Several E3 ubiquitin ligases, including MULE (Mcl-1 Ubiquitin Ligase E3), Fbw7, and β-TrCP, can target Mcl-1 for proteasomal degradation. Conversely, deubiquitinases (DUBs) like USP9X can remove ubiquitin chains, thereby stabilizing Mcl-1. In cancer, the balance is often shifted towards stabilization through downregulation of E3 ligases or overexpression of DUBs, contributing to high steady-state levels of Mcl-1 and chemoresistance.

Quantitative Data on Mcl-1 in Chemoresistance

The following tables summarize key quantitative findings from various studies, highlighting the correlation between Mcl-1 levels, prognosis, and drug sensitivity.

Table 1: Mcl-1 Expression and Clinical Outcomes

| Cancer Type | Finding | Impact on Survival | Reference |

|---|---|---|---|

| Acute Myeloid Leukemia (AML) | Higher MCL1 transcript levels at diagnosis. | Correlated with lower complete remission rate and shorter overall survival. | |

| Breast Cancer | High Mcl-1 expression in drug-resistant tissues. | Predicts a poor prognosis. | |

| Hepatocellular Carcinoma (HCC) | Markedly elevated Mcl-1 protein expression in HCC tissues. | High expression correlated with lower disease-free and overall survival. |

| Non-Small Cell Lung Cancer (NSCLC) | Joint overexpression of MCL1 and MYC. | Useful biomarker for poor prognosis. | |

Table 2: Impact of Mcl-1 Modulation on Chemosensitivity

| Cancer Type | Mcl-1 Modulation | Chemotherapeutic Agent | Effect on Sensitivity | Reference |

|---|---|---|---|---|

| Neuroblastoma | Mcl-1 knockdown | Etoposide, Doxorubicin | 2 to 300-fold increase in sensitivity. | |

| Osteosarcoma | Mcl-1 depletion | Cisplatin, Doxorubicin | Reversal of chemoresistance. | |

| Acute Myeloid Leukemia (HL60) | Mcl-1 overexpression | Mitoxantrone, ABT-737 | Introduced cross-resistance. |

| T-cell Lymphoma | Mcl-1 inhibitor (AZD5991) | CHOP chemotherapy | Synergistic improvement in survival in vivo. | |

Experimental Protocols for Studying Mcl-1

Investigating the role of Mcl-1 in chemoresistance requires a combination of techniques to measure its expression, assess its functional importance, and determine cellular dependence.

Protocol: Quantifying Mcl-1 Expression Levels

1. Immunohistochemistry (IHC) for Tissue Samples:

-

Objective: To visualize and semi-quantify Mcl-1 protein expression and localization within the tumor microenvironment.

-

Methodology:

-

Paraffin-embedded tissue sections are deparaffinized and rehydrated.

-

Antigen retrieval is performed, typically using a citrate-based buffer at high temperature.

-

Sections are blocked to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific to Mcl-1.

-

Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

-

Add a chromogen substrate (e.g., DAB) to visualize the protein.

-

Counterstain with hematoxylin.

-

Expression is scored based on staining intensity (e.g., 0-3) and the percentage of positive cells.

-

2. Western Blot for Cell Lysates:

-

Objective: To quantify total Mcl-1 protein levels in cultured cells.

-

Methodology:

-

Prepare whole-cell lysates using a suitable buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA).

-

Incubate with a primary antibody against Mcl-1. A loading control (e.g., β-actin or GAPDH) must be probed on the same blot.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band density using software like ImageJ, normalizing Mcl-1 levels to the loading control.

-

Protocol: Functional Assessment via RNA Interference

Objective: To determine the effect of Mcl-1 depletion on cell viability and sensitivity to chemotherapy.

-

Methodology:

-

Transfection: Cells are transfected with either Mcl-1-targeting siRNA or a non-targeting control siRNA using a lipid-based transfection reagent or electroporation.

-

Validation: After 24-48 hours, a portion of the cells is harvested to confirm Mcl-1 knockdown via Western Blot or RT-qPCR.

-

Chemosensitivity Assay: The remaining cells are seeded into 96-well plates and treated with a range of concentrations of the chemotherapeutic agent of interest.

-

Viability Measurement: After a defined period (e.g., 48-72 hours), cell viability is assessed using assays like MTT, WST-1, or CellTiter-Glo.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for both Mcl-1 knockdown and control cells. A significant reduction in the IC50 value in the knockdown cells indicates that Mcl-1 contributes to resistance.

-

Protocol: BH3 Profiling for Mcl-1 Dependence

Objective: To functionally assess the dependence of cancer cells on Mcl-1 for survival by measuring mitochondrial apoptotic priming.

-

Methodology:

-

Mitochondrial Isolation: Isolate mitochondria from cancer cells via digitonin permeabilization and differential centrifugation.

-

Peptide Exposure: Aliquot the isolated mitochondria and expose them to a panel of synthetic BH3 peptides. Key peptides include MS1 (specific for Mcl-1) and PUMA (a broad activator).

-

MOMP Measurement: Measure the extent of mitochondrial outer membrane permeabilization. This is typically done by quantifying the release of cytochrome c using an ELISA-based assay or by measuring the loss of mitochondrial membrane potential with a fluorescent dye like JC-1.

-

Data Interpretation: High levels of cytochrome c release upon exposure to the Mcl-1-specific MS1 peptide indicate that the mitochondria are "primed" for death and highly dependent on Mcl-1 to sequester pro-apoptotic proteins. This functional state strongly predicts sensitivity to Mcl-1 inhibitors.

-

Therapeutic Strategies Targeting Mcl-1

Given its central role in chemoresistance, Mcl-1 is a high-priority therapeutic target. The primary strategy involves the development of small-molecule BH3 mimetics that bind to the BH3-binding groove of Mcl-1, preventing it from sequestering pro-apoptotic proteins and thereby unleashing apoptosis.

Several Mcl-1 inhibitors are in various stages of preclinical and clinical development.

Table 3: Select Mcl-1 Inhibitors in Development

| Inhibitor | Type | Development Status (Illustrative) | Key Findings | Reference |

|---|---|---|---|---|

| S63845 / S64315 | Small Molecule BH3 Mimetic | Preclinical / Phase I | Potent and selective; shows efficacy in various cancer models including hematological malignancies and solid tumors. | |

| AZD5991 | Small Molecule BH3 Mimetic | Preclinical / Phase I | Demonstrates significant in vivo activity in MCL1-dependent T-cell lymphoma models. | |

| AMG-176 | Small Molecule BH3 Mimetic | Phase I Clinical Trials | Being evaluated in patients with relapsed/refractory multiple myeloma or AML. |

| VU661013 | Small Molecule BH3 Mimetic | Preclinical | Active in venetoclax-resistant AML models; synergizes with venetoclax. | |

Combination therapy is a particularly promising approach. The dual inhibition of Mcl-1 and Bcl-2 (with venetoclax) has shown strong synergistic effects in preclinical models of chemoresistant cancers, providing a clear rationale for clinical investigation.

Conclusion and Future Directions